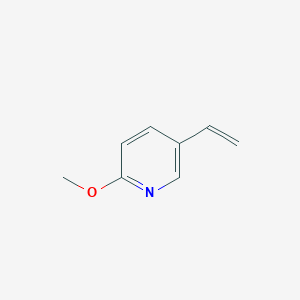

5-Ethenyl-2-methoxy-pyridine

Description

Properties

IUPAC Name |

5-ethenyl-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7-4-5-8(10-2)9-6-7/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLODZUCBLLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630219 | |

| Record name | 5-Ethenyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24674-39-3 | |

| Record name | 5-Ethenyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-methoxy-pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-methoxypyridine with acetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2-methoxy-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: 2-methoxy-5-ethylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Ethenyl-2-methoxy-pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methoxy-pyridine involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and biological studies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Electron-Donating vs. This contrasts with 5-Ethyl-2-Methylpyridine, where alkyl groups provide steric bulk but minimal electronic activation . In 5-(Chloromethyl)-2-methoxypyridine, the chloromethyl group (-CH₂Cl) enables nucleophilic substitution, making it a versatile intermediate for further derivatization .

Reactive Sites :

- The ethenyl group in this compound offers a site for addition or polymerization, similar to the trimethylsilyl-ethynyl group in 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine, which is used in cross-coupling reactions .

Biological Activity

5-Ethenyl-2-methoxy-pyridine is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₉NO

- Molecular Weight : 149.17 g/mol

The compound features a pyridine ring substituted with an ethenyl group and a methoxy group, which are critical for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 32 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

2. Antifungal Activity

The compound has also demonstrated antifungal properties. Laboratory tests reveal effectiveness against common fungal pathogens, including Candida albicans.

- Efficacy : The compound inhibited fungal growth at concentrations ranging from 10 to 50 µg/mL, indicating potential therapeutic applications in treating fungal infections .

3. Cytotoxic Effects

Several studies report cytotoxic effects of this compound on cancer cell lines, suggesting its potential as an anticancer agent.

- Cell Lines Tested : Notable activity was observed in A549 (lung cancer) and HeLa (cervical cancer) cells.

- IC50 Values : The compound displayed IC50 values of approximately 10 µM in inducing apoptosis in HeLa cells .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter the function of these biomolecules, leading to:

- Inhibition of Microbial Growth : By disrupting essential enzymatic processes in bacteria and fungi.

- Induction of Apoptosis : In cancer cells through the activation of intrinsic apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | 32 µg/mL |

| Antifungal | C. albicans | 10 - 50 µg/mL |

| Cytotoxic | A549, HeLa | ~10 µM |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with notable low MIC values suggesting strong antimicrobial potential.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on its cytotoxic properties, this compound was tested against multiple cancer cell lines. Results showed that it induced apoptosis in HeLa cells at concentrations as low as 10 µM, indicating promising avenues for future drug development targeting cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.